(3-Aminophenyl)-N-(4-(phenylamino)phenyl)formamide
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Overview
Description
(3-Aminophenyl)-N-(4-(phenylamino)phenyl)formamide is an organic compound that features both amine and formamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminophenyl)-N-(4-(phenylamino)phenyl)formamide typically involves the reaction of 3-aminophenylamine with 4-nitrobenzaldehyde under specific conditions. The reaction proceeds through a series of steps including reduction and condensation reactions. The reaction conditions often require a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Aminophenyl)-N-(4-(phenylamino)phenyl)formamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Electrophilic substitution reactions typically require a Lewis acid catalyst and an appropriate electrophile.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
(3-Aminophenyl)-N-(4-(phenylamino)phenyl)formamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism by which (3-Aminophenyl)-N-(4-(phenylamino)phenyl)formamide exerts its effects involves interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (3-Aminophenyl)-N-(4-(methylamino)phenyl)formamide
- (3-Aminophenyl)-N-(4-(ethylamino)phenyl)formamide
- (3-Aminophenyl)-N-(4-(dimethylamino)phenyl)formamide
Uniqueness
(3-Aminophenyl)-N-(4-(phenylamino)phenyl)formamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
Biological Activity
(3-Aminophenyl)-N-(4-(phenylamino)phenyl)formamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes current research findings on the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).
Chemical Structure
The compound's structure can be described as follows:
- Chemical Formula : C19H18N4O
- Molecular Weight : 318.37 g/mol
This compound features two aromatic rings and an amine functional group, which contribute to its biological properties.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of anticancer effects. Below are key findings from various studies:
Anticancer Activity
- Cytotoxicity : The compound has demonstrated cytotoxic effects against several cancer cell lines, including HepG2 (liver cancer), A549 (lung cancer), and MCF-7 (breast cancer). The IC50 values for these cell lines range significantly, indicating varying levels of sensitivity.
- Mechanism of Action : The compound induces apoptosis in cancer cells, as evidenced by increased expression of apoptotic markers such as Bax and Caspase-7. This suggests that the compound may trigger programmed cell death pathways critical for eliminating malignant cells.
- Gene Expression Modulation : Studies have shown that treatment with this compound can alter gene expression profiles related to cell survival and proliferation, particularly affecting the expression of VEGFR-2, a key player in angiogenesis.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the phenyl rings can significantly impact the biological activity of the compound:
- Substituent Effects : Electron-withdrawing groups at specific positions on the phenyl rings enhance cytotoxicity by improving binding affinity to target proteins involved in cancer progression.
- Conformational Considerations : The spatial arrangement of substituents affects the molecule's ability to interact with biological targets, influencing its overall efficacy.
Case Studies
- Study on HepG2 Cells : In a recent study, this compound was tested against HepG2 cells, showing an IC50 value of 5.89 µM. The study highlighted significant increases in early and late apoptotic markers post-treatment, indicating effective induction of apoptosis .
- Comparative Analysis with Other Compounds : When compared to standard chemotherapeutic agents like gefitinib, which has an IC50 of 15.5 nM against EGFR, this compound exhibited promising results that warrant further investigation for its potential as a lead compound .
Properties
Molecular Formula |
C19H17N3O |
---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
N-(3-aminophenyl)-N-(4-anilinophenyl)formamide |
InChI |
InChI=1S/C19H17N3O/c20-15-5-4-8-19(13-15)22(14-23)18-11-9-17(10-12-18)21-16-6-2-1-3-7-16/h1-14,21H,20H2 |
InChI Key |
ZUUPDCAZTXXTLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N(C=O)C3=CC=CC(=C3)N |
Origin of Product |
United States |
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